molecular formula C18H21N3O3S B2910064 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1210281-10-9

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2910064
CAS RN: 1210281-10-9
M. Wt: 359.44
InChI Key: JQKUWZOLAYEZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MORPHOU and has a molecular formula of C20H24N2O3S.

Mechanism of Action

The mechanism of action of 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea involves the inhibition of kinases. MORPHOU binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to target proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea has biochemical and physiological effects on cancer cells. MORPHOU inhibits the activity of several kinases, leading to the suppression of cancer cell growth and proliferation. Additionally, MORPHOU has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea in lab experiments include its potential as an anticancer agent and its ability to inhibit the activity of several kinases. However, the limitations of using MORPHOU in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for research on 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea. These include:
1. Further studies on the efficacy and safety of MORPHOU as an anticancer agent.
2. Exploration of the potential of MORPHOU as a therapeutic agent for other diseases.
3. Development of new synthesis methods for MORPHOU to improve its yield and purity.
4. Investigation of the mechanism of action of MORPHOU on other kinases.
5. Studies on the potential toxicity of MORPHOU and its effects on non-cancerous cells.
Conclusion:
In conclusion, 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound with potential applications in various fields, including its use as a kinase inhibitor. This compound has shown promising results in suppressing cancer cell growth and proliferation, making it a potential anticancer agent. However, further studies are needed to determine its efficacy and safety as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of 4-(2-morpholino-2-oxoethyl)phenyl isothiocyanate with thiophen-2-ylmethylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea has various scientific research applications, including its use as a kinase inhibitor. Studies have shown that MORPHOU inhibits the activity of several kinases, including CDK2, CDK9, and GSK3B. This inhibition leads to the suppression of cancer cell growth and proliferation, making MORPHOU a potential anticancer agent.

properties

IUPAC Name

1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-17(21-7-9-24-10-8-21)12-14-3-5-15(6-4-14)20-18(23)19-13-16-2-1-11-25-16/h1-6,11H,7-10,12-13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKUWZOLAYEZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea

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